沙莫西利布
描述
沙莫拉西利,也称为 CT7001,是一种新型、口服生物利用度高的细胞周期蛋白依赖性激酶 7 (CDK7) 的 ATP 竞争性抑制剂。CDK7 是细胞周期和转录的关键调节剂,使其成为癌症治疗的有希望的靶点。 沙莫拉西利在乳腺癌、结肠癌和急性髓系白血病模型中显示出临床前活性 .
科学研究应用
作用机制
沙莫拉西利通过选择性抑制 CDK7 发挥作用,CDK7 在调节细胞周期和转录中起着至关重要的作用。通过抑制 CDK7,沙莫拉西利导致细胞周期停滞、p53 活化、凋亡诱导以及雄激素受体剪接变异体介导的转录抑制。 这导致抑制癌细胞增殖和肿瘤生长 .
生化分析
Biochemical Properties
Samuraciclib selectively engages with CDK7 in cancer cells . It inhibits the proliferation of cancer cells and causes cell cycle arrest . The interaction between Samuraciclib and CDK7 leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .
Cellular Effects
Samuraciclib has shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces cell cycle arrest in prostate cancer cells . It also promotes an irreversible cell-cycle exit by inducing a senescent state . Moreover, it has been observed that active mTOR (mammalian target of rapamycin) signaling promotes Samuraciclib-induced senescence .
Molecular Mechanism
Samuraciclib exerts its effects at the molecular level through several mechanisms. It selectively engages with CDK7, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active androgen receptor splice variants . These actions contribute to its antitumor efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, Samuraciclib has demonstrated an acceptable safety profile and pharmacokinetics supportive of once-daily oral administration . It has shown evidence of target engagement on several biomarkers that supports its mechanism of action . Moreover, plasma thymidine kinase activity, a measure of cell cycle progression, was inhibited with Samuraciclib administration .
Dosage Effects in Animal Models
The effects of Samuraciclib vary with different dosages in animal models. In a study, oral administration of Samuraciclib repressed the growth of castration-resistant prostate cancer xenografts and significantly augmented growth inhibition achieved by enzalutamide
Metabolic Pathways
The specific metabolic pathways that Samuraciclib is involved in are not clearly defined in the current literature. It is known that Samuraciclib inhibits CDK7, which plays a key role in regulating the cell cycle and controlling transcription of oncogenic and anti-apoptotic genes .
准备方法
公开文献中并未详细介绍沙莫拉西利的合成路线和反应条件。已知沙莫拉西利是通过一系列化学反应合成的,这些反应涉及形成其核心结构,然后进行功能化以达到所需的生物活性。 工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度 .
化学反应分析
沙莫拉西利经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,通常由氧化剂促进。
还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
沙莫拉西利在 CDK 抑制剂中是独一无二的,因为它对 CDK7 具有选择性。类似的化合物包括:
帕博西利: 一种 CDK4/6 抑制剂,用于治疗乳腺癌。
瑞博西利: 另一种具有类似应用的 CDK4/6 抑制剂。
阿贝西利: 也是一种用于乳腺癌治疗的 CDK4/6 抑制剂。
生物活性
Samuraciclib is a selective oral inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression in cancer cells. Its development is particularly focused on treating advanced malignancies, including hormone receptor-positive (HR+) breast cancer and triple-negative breast cancer (TNBC). This article provides a detailed overview of the biological activity of samuraciclib, supported by clinical trial data, pharmacodynamic and pharmacokinetic findings, and case studies.
Samuraciclib functions by inhibiting CDK7, which plays a crucial role in the phosphorylation of RNA polymerase II, thereby regulating gene transcription involved in cell proliferation and survival. By blocking this kinase, samuraciclib aims to reduce the expression of oncogenes and promote cancer cell death.
Clinical Trials Overview
Phase I Studies : The primary focus of early-phase studies has been on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of samuraciclib. A notable study involved multiple cohorts assessing different cancer types:
- Module 1A : Dose escalation with paired biopsies in patients with advanced solid tumors.
- Module 1B-1 : Monotherapy expansion for TNBC.
- Module 2A : Combination therapy with fulvestrant for HR+/HER2− breast cancer patients previously treated with CDK4/6 inhibitors.
Table 1: Summary of Clinical Trial Findings
Module | Patient Population | Primary Endpoint | Key Findings |
---|---|---|---|
Module 1A | Advanced solid tumors | Safety and tolerability | Maximum tolerated dose: 360 mg; DCR: 52.8% |
Module 1B-1 | TNBC | Anti-tumor activity | One partial response; CBR: 20.0% |
Module 2A | HR+/HER2− post-CDK4/6-inhibitor | Combination efficacy | CBR: 36.0%; higher in non-TP53 mutated patients |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : Samuraciclib exhibits a half-life of approximately 75 hours, allowing for once-daily dosing. The drug shows dose-proportional pharmacokinetics across a range of doses (120 mg to 480 mg). Steady-state concentrations are reached within 8 to 15 days of administration.
Pharmacodynamics : In clinical evaluations, significant reductions in phosphorylated RNA polymerase II (pPolII) were observed in both circulating lymphocytes and tumor tissues. This reduction correlates with the expected inhibition of CDK7 activity, supporting the drug's mechanism of action.
Safety Profile
The safety profile of samuraciclib has been characterized by low-grade gastrointestinal adverse events. Common side effects include:
- Diarrhea : 90%
- Nausea : 81%
- Vomiting : 74%
- Fatigue : 36%
Most adverse events were manageable and reversible, with few patients experiencing severe effects leading to treatment discontinuation.
Case Studies and Efficacy
In clinical trials involving HR+ breast cancer patients treated with samuraciclib combined with fulvestrant, notable efficacy was reported:
- Tumor Shrinkage : Patients exhibited significant tumor shrinkage, with a clinical benefit rate (CBR) reaching up to 47.4% in those without detectable TP53 mutations.
- Progression-Free Survival (PFS) : The combination therapy demonstrated improved PFS compared to fulvestrant alone, highlighting the potential for samuraciclib in enhancing treatment outcomes for heavily pretreated populations.
Future Directions
Ongoing research is exploring the use of samuraciclib in combination therapies beyond breast cancer, including prostate cancer and other solid tumors. The promising results from initial studies have led to fast-track designation by the FDA for specific indications, emphasizing its potential as a significant therapeutic agent in oncology.
属性
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGLKWJKIKVBI-MJGOQNOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805833-75-3 | |
Record name | CT-7001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samuraciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAMURACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Samuraciclib is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , ]. CDK7 plays a critical role in both cell cycle progression and gene expression regulation. It activates other cell cycle-related CDKs (like CDK1, 2, 4, and 6) through phosphorylation, and also phosphorylates RNA polymerase II (Pol II), which is essential for transcription initiation [, , , , ].
A: By inhibiting CDK7, Samuraciclib disrupts both the cell cycle and gene expression in cancer cells. This leads to decreased cell proliferation, downregulation of oncogenes like c-Myc, and induction of apoptosis [, , ]. Its effects on estrogen receptor (ER) signaling also make it particularly relevant in hormone-sensitive cancers [, ].
A: Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed important insights into Samuraciclib's binding to CDK7. Key residues within the ATP-binding pocket of CDK7, particularly Asp155, play a crucial role in inhibitor selectivity []. Additionally, the flexibility of the G-rich and activation loops in CDK7 contributes to inhibitor specificity [].
A: Yes, molecular dynamics (MD) simulations have been employed to model Samuraciclib's binding to both CDK7 and CDK2 []. These simulations provide valuable insights into the dynamic interactions between the inhibitor and its target, aiding in the understanding of selectivity and potential resistance mechanisms.
A: While detailed SAR studies haven't been publicly disclosed, the development of Samuraciclib involved screening over a thousand analogues []. This suggests significant efforts were made to optimize its potency, selectivity, and pharmacological properties.
A: Samuraciclib demonstrates significant antitumor activity in both in vitro and in vivo models of breast cancer, including hormone receptor-positive, triple-negative, and patient-derived xenograft (PDX) models [, , , , ]. Notably, it shows efficacy in models of endocrine resistance, where current therapies often fail [].
A: Preclinical studies show that Samuraciclib enhances the activity of hormonal therapies like tamoxifen and fulvestrant in ER-positive breast cancer models [, ]. Combinations with CDK4/6 inhibitors have shown synergy in palbociclib-resistant models []. Research also suggests potential for synergistic combinations with other targeted therapies like PI3K inhibitors [].
A: Samuraciclib has progressed to Phase 2 clinical trials in patients with advanced hormone receptor-positive breast cancer, particularly those who have progressed after CDK4/6 inhibitor therapy [, ]. Trials are also evaluating its combination with fulvestrant and elacestrant (selective estrogen receptor degraders) [, ].
A: Samuraciclib has generally been well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , ]. These side effects are often low grade and manageable with standard antiemetic prophylaxis [].
A: Research suggests that patients with no detectable TP53 mutations in circulating tumor DNA (ctDNA) at baseline might derive greater benefit from Samuraciclib therapy [, ]. Additionally, the presence of activating PIK3CA mutations may promote a more sustained response to Samuraciclib []. Monitoring thymidine kinase activity (TKa) as a marker of proliferation may also be informative for predicting and monitoring treatment response [].
A: While clinical resistance to Samuraciclib is still being investigated, preclinical studies suggest that upregulation of ABC transporters may contribute to resistance to CDK7 inhibitors, including Samuraciclib [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。